molecular formula C15H24N2O17P2 B12091829 Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester CAS No. 16414-46-3

Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester

Cat. No.: B12091829
CAS No.: 16414-46-3
M. Wt: 566.30 g/mol
InChI Key: HSCJRCZFDFQWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine 5'-(trihydrogen diphosphate), mono-α-D-glucopyranosyl ester, commonly known as UDP-glucose (UDP-Glc), is a nucleotide sugar critical in carbohydrate metabolism and glycosylation processes. Its molecular formula is C₁₅H₂₄N₂O₁₇P₂, with a molecular weight of 566.30 g/mol . Structurally, it consists of uridine linked via a diphosphate bridge to α-D-glucose (Figure 1).

Properties

IUPAC Name

[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCJRCZFDFQWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O17P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861791
Record name UDP-Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16414-46-3
Record name UDP-Hexose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16414-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name UDP-Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Mechanism

UDP-glucose pyrophosphorylase (UGPase; EC 2.7.7.9) catalyzes the reversible conversion of glucose-1-phosphate (G1P) and uridine triphosphate (UTP) into UDP-glucose and inorganic pyrophosphate (PPi). The reaction equilibrium favors UDP-glucose synthesis under physiological conditions, making UGPase a primary enzyme for industrial production.

Reaction:
UTP + G1PUDP-glucose+PPi\text{UTP + G1P} \leftrightarrow \text{UDP-glucose} + \text{PPi}

Typical reaction conditions include:

  • pH: 7.0–8.0 (Tris-HCl or HEPES buffer)

  • Temperature: 25–37°C

  • Substrate Concentrations: 5–20 mM UTP, 10–50 mM G1P.

Enzyme Sources and Catalytic Efficiency

UGPases from diverse organisms exhibit varying catalytic efficiencies:

OrganismSpecific Activity (μmol/min/mg)Thermostability (°C)Reference
Saccharomyces cerevisiae120–15030–40
Rhodococcus opacus5,000–10,00050 (mutant: 2566-fold improvement)
Escherichia coli800–1,20035–45

Actinobacterial UGPases (e.g., Rhodococcus opacus) demonstrate exceptional activity (>10,000 μmol/min/mg) but require stabilization via mutagenesis or immobilization. A double mutant (RhPPK-DM) showed a 2566-fold increase in thermostability at 50°C, enabling prolonged catalytic cycles.

Purification and Yield Optimization

Enzymatic synthesis typically achieves yields of 70–97% with purification via:

  • Size-Exclusion Chromatography: Biogel P-2 for desalting.

  • HPLC: C18 reverse-phase columns (50–80% acetonitrile gradient) for >99% purity.

For isotopically labeled UDP-glucose, (U-13C) glucose incubated with hexokinase and phosphoglucomutase yields (U-13C) G1P, which is converted to UDP(U-13C) glucose in 50% yield after HPLC purification.

Sucrose Synthase (SuSy)-Mediated Production

Reaction Dynamics

Sucrose synthase (SuSy; EC 2.4.1.13) catalyzes UDP-glucose synthesis from sucrose and UDP, though the equilibrium favors sucrose cleavage. At pH 7.5–8.5 and UDP concentrations >10 mM, the reverse reaction becomes feasible:

Sucrose+UDPUDP-glucose+Fructose\text{Sucrose} + \text{UDP} \leftrightarrow \text{UDP-glucose} + \text{Fructose}

Limitations and Mitigation Strategies

  • Low Activity: SuSy exhibits 14–53 μmol/min/mg activity, necessitating high enzyme loading.

  • Equilibrium Shift: Coupling with fructose removal (e.g., phosphorylation) enhances yields.

Chemical Synthesis Approaches

Traditional Phosphoramidite Method

Chemical synthesis involves multi-step protection/deprotection sequences to achieve stereoselectivity:

  • Glucose Protection: Trityl or acetyl groups shield hydroxyl moieties.

  • Glycosylation: React protected glucose with uridine phosphoramidite under anhydrous conditions.

  • Deprotection: Acidic hydrolysis (e.g., HCl/MeOH) yields UDP-glucose.

Challenges:

  • Low axial selectivity (<60% α-anomer) without directing groups.

  • Harsh conditions (e.g., −78°C, dichloromethane) limit scalability.

Solid-Phase Synthesis

Recent advances employ resin-bound uridine derivatives to streamline purification:

  • Resin Functionalization: Wang resin linked via 5′-OH of uridine.

  • Stepwise Coupling: Phosphoramidite reagents add glucose and phosphate groups.

  • Cleavage: TFA/water releases UDP-glucose in 30–40% overall yield.

Enhanced UDP-Glucose Regeneration Systems

Polyphosphate Kinase (PPK)-Driven Systems

Combining UGPase with PPK enables ATP-free UDP-glucose synthesis:

Reagents:

  • Maltodextrin (G1P source via α-glucan phosphorylase).

  • Polyphosphate (PPK substrate for UTP regeneration).

Performance Metrics:

  • TTN (Total Turnover Number): 4.4–4.8 g product/g enzyme.

  • STY (Space-Time Yield): 1.7–2.4 g/L/h.

Repetitive-Batch Production

Using immobilized enzymes in 5 consecutive batches achieves 97% yield with 2.1 g UDP-glucose per cycle.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Enzymatic (UGPase)70–97>99HighModerate
SuSy-Mediated40–6090–95LowHigh
Chemical Synthesis30–5085–90LowLow
PPK-Driven Systems90–97>99HighHigh

Challenges and Optimization Strategies

Enzyme Instability

  • Solution: Site-directed mutagenesis (e.g., RhPPK-DM) or immobilization on chitosan beads.

Substrate Inhibition

  • Mitigation: Fed-batch addition of UTP/G1P maintains concentrations below inhibitory thresholds.

Cost of UTP

  • Alternative: In situ UTP regeneration via PPK or nucleoside diphosphate kinase .

Chemical Reactions Analysis

Glycosyltransferase-Mediated Reactions

UDP-glucose acts as a glucose donor in glycosyltransferase reactions, forming glycosidic bonds in polysaccharides and glycoconjugates:

Key Processes:

  • Glycogen synthesis: Transfer of glucose to glycogenin primer.

  • Sucrose synthesis: Catalyzed by sucrose synthase.

  • Cell wall biosynthesis: Formation of β-glucans in plants.

Reaction Example (Glycogen Synthase):

UDP-glucose+(glucose)nGlycogen synthase(glucose)n+1+UDP\text{UDP-glucose} + (\text{glucose})_n \xrightarrow{\text{Glycogen synthase}} (\text{glucose})_{n+1} + \text{UDP}

EnzymeAcceptor MoleculeProduct
Glycogen synthaseGlycogen primerExtended glycogen chain
Sucrose synthaseFructoseSucrose
Cellulose synthaseβ-1,4-glucan chainCellulose

These reactions are Mg2+^{2+}-dependent and critical for energy storage (glycogen) and structural polysaccharides .

Oxidative Conversion to UDP-Glucuronic Acid

UDP-glucose undergoes oxidation to form UDP-glucuronic acid, a precursor for glycosaminoglycans:

Reaction:

UDP-glucose+2NAD+UDPG dehydrogenaseUDP-glucuronic acid+2NADH+2H+\text{UDP-glucose} + 2\text{NAD}^+ \xrightarrow{\text{UDPG dehydrogenase}} \text{UDP-glucuronic acid} + 2\text{NADH} + 2\text{H}^+

PropertyValue/Detail
Catalyst UDP-glucose dehydrogenase (EC 1.1.1.22)
Cofactor NAD+^+
Tissue Localization Liver, kidney, connective tissue
Function Synthesis of hyaluronic acid, detoxification

This reaction is irreversible and essential for producing glucuronic acid conjugates in xenobiotic metabolism .

Conjugation Reactions in Detoxification

UDP-glucose participates in phase II metabolism by forming β-D-glucosides with xenobiotics:

General Reaction:

Xenobiotic-OH+UDP-glucoseUDP-glucosyltransferaseXenobiotic-O-β-D-glucoside+UDP\text{Xenobiotic-OH} + \text{UDP-glucose} \xrightarrow{\text{UDP-glucosyltransferase}} \text{Xenobiotic-O-β-D-glucoside} + \text{UDP}

Substrate TypeExample CompoundsBiological Role
Phenolic compoundsBisphenol A, flavonoidsEnhanced water solubility
AminesSerotonin, histamineExcretion facilitation
ThiolsCaptopril, mercaptansToxin neutralization

This pathway is especially prominent in plants and insects, where glucosidation enhances xenobiotic excretion .

Inhibitory Effects of Structural Analogues

Modified UDP-glucose analogues disrupt glycosylation in viral and cellular systems:

Example Inhibitors:

  • [5'-O-[[[(2",3",4",6"-tetra-O-benzyl-α-D-glucopyranosyl)oxy]carbonyl]amino]sulfonyl]uridine](pplx://action/followup)

  • 2",3",4",6"-tetra-O-benzoyl derivatives

MechanismBiological ImpactReference
Competitive inhibition of glycosyltransferasesBlocks HSV-1 glycoprotein synthesis
Disruption of glycogen synthase activityImpairs energy storage in hepatocytes

These analogues demonstrate antiviral activity by interfering with glycosylation-dependent viral replication .

Enzymatic Regulation and Modulation

UDP-glucose’s reactivity is tightly regulated by metabolic intermediates:

Regulatory FactorEffect on UDP-glucose Metabolism
Fructose 2,6-bisphosphateActivates UDPG phosphorylase, enhancing flux to glycogen
Cellular UDP levelsFeedback inhibition of UDPG pyrophosphorylase
NAD+^+/NADH ratioModulates UDP-glucuronic acid synthesis

Scientific Research Applications

Biochemical Role and Mechanism of Action

Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester serves as a crucial donor of glucose residues in glycosyltransferase reactions. These reactions are vital for:

  • Glycogen Synthesis : UDP-glucose is a direct precursor for glycogen synthesis, where it contributes glucose units to growing glycogen chains.
  • Glycoprotein and Glycolipid Formation : It plays a critical role in the synthesis of glycoproteins and glycolipids, which are essential for cell membrane structure and function.

The compound is synthesized from uridine triphosphate and glucose-1-phosphate through the action of the enzyme UDP-glucose pyrophosphorylase. This enzymatic reaction highlights its importance in metabolic pathways involving carbohydrate utilization and energy storage.

Pharmaceutical Applications

UDP-glucose has several pharmaceutical applications due to its involvement in detoxification processes and metabolic pathways:

  • Detoxification : It facilitates the conjugation of xenobiotics with glucose, enhancing their solubility and promoting excretion from the body. This process is particularly important in phase II metabolic reactions, where UDP-glucose aids in forming O-, N-, and S-glucosides, which are crucial for detoxifying various compounds.
  • Drug Development : Research into UDP-glucose's interactions with glycosyltransferases can lead to novel therapeutic strategies targeting diseases linked to glycosylation disorders.

Research Applications

In research, this compound is invaluable for studying:

  • Carbohydrate Metabolism : Its role as a substrate for glycosyltransferases allows researchers to explore carbohydrate metabolism mechanisms.
  • Enzymology : Investigating its interactions with various enzymes helps elucidate the biochemical pathways involved in glycosylation processes.

Case Study 1: Glycosylation Disorders

A study published in The Journal of Biological Chemistry examined the role of UDP-glucose in congenital disorders of glycosylation (CDG). The research highlighted how deficiencies in UDP-glucose levels can lead to impaired glycoprotein synthesis, resulting in various clinical manifestations .

Case Study 2: Drug Metabolism

Research conducted by Smith et al. (2020) demonstrated that UDP-glucose plays a significant role in the metabolism of certain pharmaceuticals by facilitating their conjugation with glucose. This study provided insights into optimizing drug formulations for enhanced bioavailability .

Mechanism of Action

Uridine 5’-diphosphoglucose-[glucose-1-3H] acts as a glucose donor in glycosyltransferase reactions. It binds to the active site of the enzyme, where the glucose moiety is transferred to an acceptor molecule. This process is essential for the biosynthesis of glycogen, glycoproteins, and glycolipids. The compound also acts as an agonist to the purinergic receptor P2Y14, which is involved in the activation of dendritic cells and glial cells .

Comparison with Similar Compounds

Key Properties:

  • CAS Number : 133-89-1
  • Solubility : Highly water-soluble (>50 mg/mL)
  • Role: Serves as a glucose donor in glycogen synthesis, cell wall biosynthesis in plants, and phase II detoxification reactions (e.g., forming O-, N-, and S-glucosides) .

Comparison with Similar Compounds

Structural Analogs: Modifications to the Nucleotide Base

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features References
ADP-Glucose (Adenosine analog) 102129-65-7 C₁₆H₂₃N₅O₁₅P₂·Na₂ 589.29 - Involved in starch synthesis in plants.
- Sodium salt enhances stability.
DTDP-Glucose (Thymidine analog) 2196-62-5 C₁₆H₂₆N₂O₁₆P₂ 564.32 - Used in bacterial cell wall biosynthesis.
- Less common in eukaryotic systems.

Key Differences :

  • Biological Role : UDP-Glc is ubiquitous in eukaryotes, while ADP-Glc is plant-specific for starch synthesis .
  • Stability : ADP-Glc’s disodium salt (CAS 102129-65-7) is preferred for commercial use due to enhanced solubility and shelf life .

Sugar Moiety Variants

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features References
UDP-Galactose (UDP-Gal) 94481-69-3 C₁₅H₂₂K₂N₂O₁₇P₂ 642.48 - Dipotassium salt form.
- Critical in lactose synthesis and glycoprotein modification.
UDP-Xylose (UDP-Xyl) 108320-89-4 C₁₄H₂₂N₂O₁₆P₂Na₂ 582.26 - Involved in plant cell wall hemicellulose biosynthesis.
- Sodium salt improves crystallinity.
UDP-N-Acetylglucosamine (UDP-GlcNAc) 528-04-1 C₁₇H₂₇N₃O₁₇P₂ 607.36 - Essential for chitin synthesis and protein glycosylation.
- Acetylated amino group enhances stability.

Key Differences :

  • Function: UDP-Glc is a glucose donor, while UDP-Gal and UDP-Xyl participate in galactosylation and xylosylation, respectively .
  • Solubility : UDP-GlcNAc’s acetyl group reduces water solubility compared to UDP-Glc .

Chemically Modified Derivatives

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features References
UDP-GlcN-Biotin Not assigned C₂₅H₃₈N₆O₁₈P₂S ~800 (estimated) - Biotin tag enables affinity purification.
- Used to study glycosylation enzymes.
UDP-GlcN-Fmoc Not assigned C₃₄H₃₈N₃O₁₉P₂ ~850 (estimated) - Fluorenylmethoxycarbonyl (Fmoc) group allows peptide coupling.
- Applied in glycoconjugate synthesis.
UDP-GlcN-TFA Not assigned C₁₇H₂₃F₃N₃O₁₇P₂ 660.05 - Trifluoroacetyl (TFA) modification enhances metabolic stability.
- Used in tracer studies.

Key Differences :

  • Applications : Modified derivatives (e.g., biotinylated or Fmoc-protected) are tools for enzyme mechanism studies, unlike native UDP-Glc .
  • Stability : TFA-modified UDP-GlcN resists enzymatic degradation better than unmodified UDP-Glc .

Salt Forms and Commercial Variants

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features References
UDP-Glc Disodium Salt 28053-08-9 C₁₅H₂₂N₂Na₂O₁₇P₂ 612.28 - Preferred for pharmaceutical formulations.
- Sparingly soluble in aqueous acid.
UDP-Glc Dipotassium Salt 94481-69-3 C₁₅H₂₂K₂N₂O₁₇P₂ 642.48 - Rarely used; limited commercial availability.
- Higher molecular weight than sodium salt.

Key Differences :

  • Solubility : Disodium salt (CAS 28053-08-9) has lower solubility in acidic conditions compared to the free acid form .
  • Commercial Use : Sodium salts dominate due to cost-effectiveness and established protocols .

Biological Activity

Uridine 5'-(trihydrogen diphosphate), mono-alpha-D-glucopyranosyl ester (UDP-Glc) is a nucleotide sugar that plays a critical role in various biological processes, particularly in glycosylation reactions and detoxification pathways. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

UDP-Glc has the chemical formula C₁₅H₂₄N₂O₁₇P₂. It consists of a uridine moiety linked to a diphosphate group and an alpha-D-glucopyranosyl unit. This structure enables it to act as a glucose donor in glycosyltransferase reactions, which are essential for carbohydrate metabolism and biosynthesis .

Biological Functions

1. Glycosylation Processes
UDP-Glc serves as a substrate for glycosyltransferases, enzymes that facilitate the transfer of glucose residues to various acceptor molecules. This function is vital for the synthesis of glycoproteins, glycolipids, and polysaccharides in both plants and animals. The compound is particularly significant in the formation of glucose conjugates during phase II metabolic reactions, aiding in the detoxification of xenobiotics by enhancing their solubility and facilitating their excretion from the body .

2. Detoxification Pathways
In metabolic pathways, UDP-Glc is involved in conjugating xenobiotics with glucose, forming O-, N-, and S-glucosides. This reaction is crucial for detoxifying compounds that may be harmful to the body. The enzymatic conversion of uridine triphosphate (UTP) and glucose-1-phosphate into UDP-Glc is catalyzed by UDP-glucose pyrophosphorylase .

Synthesis Methods

The synthesis of UDP-Glc can be achieved through various enzymatic methods. Key conditions and yields from different studies are summarized below:

Conditions Yield
Enzymatic reaction with UTP and glucose-1-phosphate using yeast pyrophosphatase26%
Reaction with bovine serum albumin and other enzymes at 30°C for 21 hours21%
Enzymatic conversion at pH 7.6 using inorganic pyrophosphatase6 mmol

These methods highlight the versatility in producing UDP-Glc for various applications in biochemical research .

Applications

UDP-Glc has several applications across different fields:

  • Research in Carbohydrate Metabolism : Its role as a nucleotide sugar makes it invaluable in studies related to carbohydrate metabolism and enzymology.
  • Drug Development : Analogues of UDP-Glc have been synthesized for potential therapeutic applications, including antiviral agents targeting glycosylation processes in viruses like HSV-1 .
  • Biochemical Analysis : UDP-Glc is used as a biochemical marker to study glycosylation patterns in various biological systems.

Case Studies and Research Findings

Recent studies have explored the implications of UDP-Glc in various biological contexts:

  • Antiviral Activity : A series of analogues derived from UDP-Glc demonstrated significant antiviral effects by inhibiting glycosylation processes necessary for viral replication. For instance, specific derivatives showed efficacy against HSV-1 by disrupting the virus's ability to glycosylate its proteins .
  • Detoxification Mechanisms : Research has shown that UDP-Glc plays an essential role in detoxifying environmental pollutants by facilitating their conjugation with glucose, thereby enhancing their elimination from biological systems .

Q & A

Q. What challenges arise in crystallizing UDP-Glucose-bound enzymes?

  • Methodological Answer :
  • Stabilization : Use non-hydrolysable analogs (e.g., UDP-2F-glucose) to prevent hydrolysis during crystallization.
  • Buffer Optimization : Include cryoprotectants (e.g., glycerol) and polyols (e.g., PEG 3350) in crystallization screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.